molecular formula C13H11ClS B189284 4-Chlorobenzyl phenyl sulfide CAS No. 7693-30-3

4-Chlorobenzyl phenyl sulfide

Cat. No. B189284
CAS RN: 7693-30-3
M. Wt: 234.74 g/mol
InChI Key: LRNMYRDKMXIGKZ-UHFFFAOYSA-N
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Description

4-Chlorobenzyl phenyl sulfide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive molecule that has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for researchers in fields such as pharmacology, biochemistry, and toxicology.

Mechanism Of Action

The mechanism of action of 4-Chlorobenzyl phenyl sulfide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression, leading to the suppression of these processes.

Biochemical And Physiological Effects

4-Chlorobenzyl phenyl sulfide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to the suppression of inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to have analgesic effects, reducing pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Chlorobenzyl phenyl sulfide in lab experiments is its high reactivity, which allows for precise control over its effects. Additionally, it has been extensively studied, making it a well-characterized compound. However, one limitation of using 4-Chlorobenzyl phenyl sulfide is its potential toxicity, which must be carefully considered when designing experiments.

Future Directions

There are many potential future directions for research on 4-Chlorobenzyl phenyl sulfide. One area of interest is its potential as a therapeutic agent for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and use in lab experiments.

Synthesis Methods

The synthesis of 4-Chlorobenzyl phenyl sulfide involves the reaction of 4-chlorobenzyl chloride with sodium phenyl sulfide in the presence of a catalyst such as copper powder. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

4-Chlorobenzyl phenyl sulfide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease.

properties

IUPAC Name

1-chloro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNMYRDKMXIGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355862
Record name 4-chlorobenzyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl phenyl sulfide

CAS RN

7693-30-3
Record name 4-chlorobenzyl phenyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROBENZYL PHENYL SULFIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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